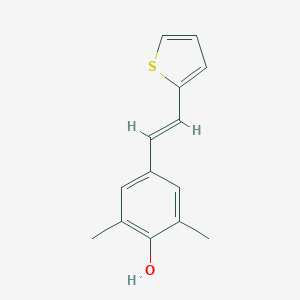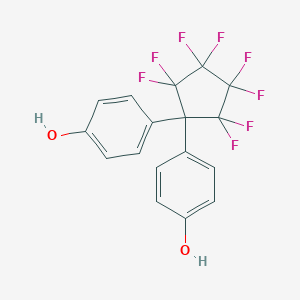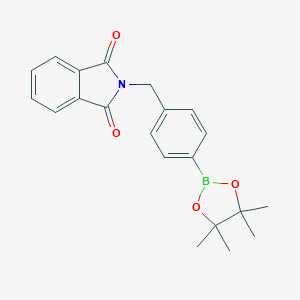
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a carboxylate ester
Preparation Methods
The synthesis of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can be compared with other similar compounds, such as:
Tert-butyl (4S)-4-(2-methylpropyl)-2-oxo-1,3-oxazolidine-3-carboxylate: This compound lacks one of the oxo groups, which can affect its reactivity and applications.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-thiazolidine-3-carboxylate: The presence of a sulfur atom in the ring can lead to different chemical properties and biological activities.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-acetate: The acetate ester group can influence the compound’s solubility and reactivity.
Properties
CAS No. |
125814-33-7 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChI Key |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


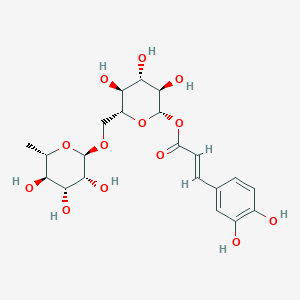

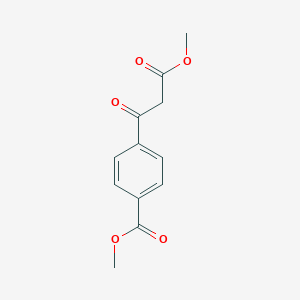
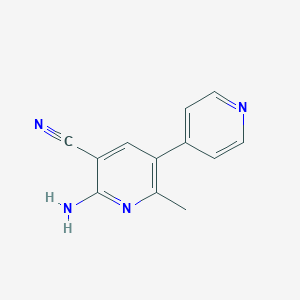
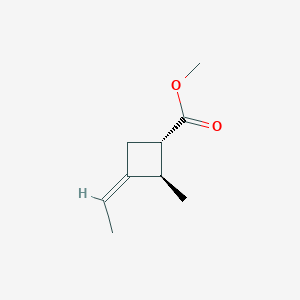
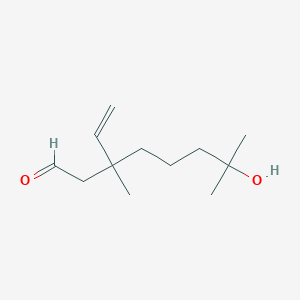
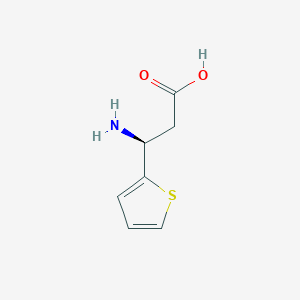
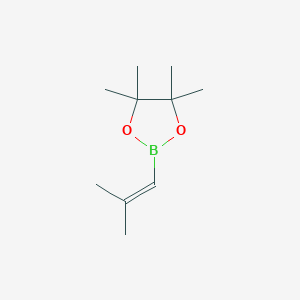
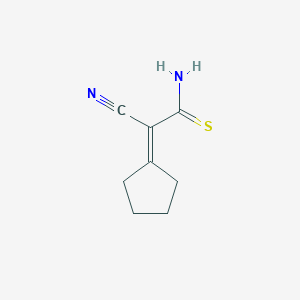

![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
